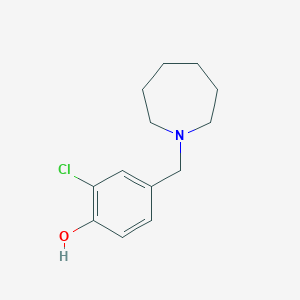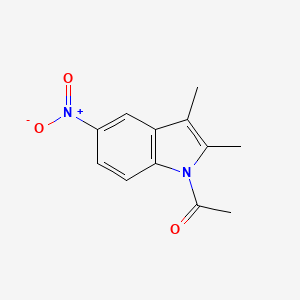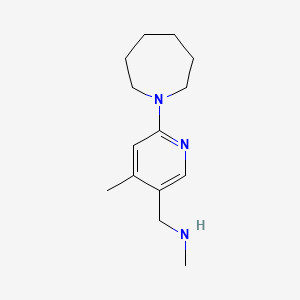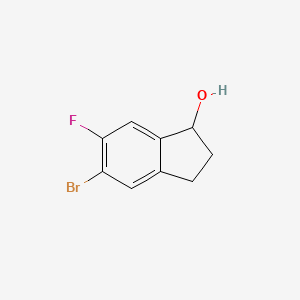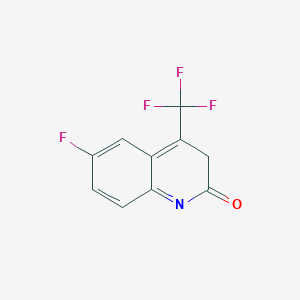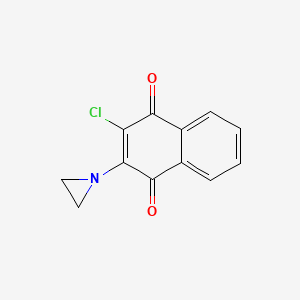
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is a compound that features both aziridine and naphthoquinone moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, while naphthoquinones are aromatic compounds with two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione typically involves the reaction of 3-chloronaphthalene-1,4-dione with aziridine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of aziridine on the naphthoquinone. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: More complex quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学的研究の応用
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an anticancer agent due to the presence of the aziridine moiety, which can alkylate DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the development of new materials with unique properties, such as antimicrobial coatings or advanced polymers.
作用機序
The mechanism of action of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive due to its ring strain, making it prone to nucleophilic attack. This can lead to the formation of covalent bonds with DNA, proteins, or other biomolecules, potentially disrupting their normal function. The naphthoquinone moiety can also participate in redox reactions, further contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its anticancer properties and used in prodrug activation systems.
Aziridin-1-yl oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A chemotherapeutic agent that also contains an aziridine ring and is used for its antitumor activity.
Uniqueness
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both alkylating and redox properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
特性
CAS番号 |
6277-28-7 |
|---|---|
分子式 |
C12H8ClNO2 |
分子量 |
233.65 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8ClNO2/c13-9-10(14-5-6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 |
InChIキー |
CENRWQNKDFNADP-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



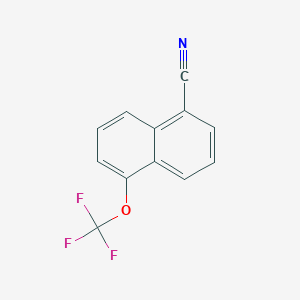

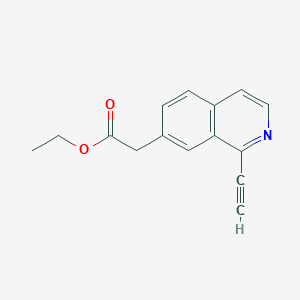

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)
